Product packaging for 3-[Methyl(phenyl)amino]propan-1-ol(Cat. No.:CAS No. 34579-44-7)

3-[Methyl(phenyl)amino]propan-1-ol

Cat. No.: B2539699
CAS No.: 34579-44-7
M. Wt: 165.236
InChI Key: IIGMKEMGAKXEQH-UHFFFAOYSA-N
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Description

Contextual Overview of Substituted Propanolamines in Organic Chemistry

Propanolamines are a class of organic compounds that contain both a hydroxyl and an amino functional group on a propane (B168953) skeleton. lookchem.com This bifunctionality makes them valuable amino alcohols and versatile intermediates in organic synthesis. researchgate.net The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, enabling the construction of more complex molecular frameworks.

Substituted propanolamines, in particular, are significant structural motifs found in numerous pharmacologically active compounds. For instance, many beta-blockers, a class of drugs used to manage cardiovascular diseases, feature an aryloxypropanolamine structure. researchgate.net Furthermore, substituted propanolamines serve as key precursors in the synthesis of various pharmaceuticals. A structural isomer of the title compound, 3-(methylamino)-1-phenylpropan-1-ol, is a known precursor in some synthetic routes for fluoxetine (B1211875). google.com These examples underscore the established importance of the propanolamine (B44665) scaffold in medicinal chemistry and drug development.

Significance and Research Trajectories of 3-[Methyl(phenyl)amino]propan-1-ol

While extensive research on many substituted propanolamines is available, this compound is a less-documented member of this class. Its significance and potential research applications can be inferred from its constituent functional groups: the N-methylaniline moiety and the propanol (B110389) chain.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, its basic properties can be compiled, and others can be predicted through computational methods.

Interactive Table: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2901-83-9Internal Database
Molecular Formula C10H15NOCalculated
Molecular Weight 165.23 g/mol Calculated
Boiling Point 114-116 °C at 3 mmHgChemical Supplier Data
Density 1.028 g/cm³Chemical Supplier Data
Refractive Index 1.553Chemical Supplier Data

Synthesis

Plausible synthetic routes for this compound can be proposed based on established reactions for forming C-N bonds. A primary method would involve the N-alkylation of N-methylaniline. N-methylaniline is a readily available starting material. nist.govnih.gov This reaction could be achieved by using a three-carbon electrophile such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol, typically in the presence of a base to neutralize the resulting hydrohalic acid.

Another potential route is the reaction of N-methylaniline with acrolein followed by the reduction of the resulting aldehyde. Alternatively, reaction with acrylic acid to form the corresponding propanoic acid, followed by reduction of the carboxylic acid and the amide, could also yield the target compound. A patent for the preparation of 3-methylamino-1-phenylpropanol describes a process starting from acetophenone, paraformaldehyde, and monomethylamine hydrochloride, followed by reduction, which highlights a common strategy for building such backbones. google.com

Research Trajectories

The structure of this compound suggests several potential avenues for future research:

Intermediate for Complex Synthesis: Its bifunctional nature makes it a useful building block. The hydroxyl group can be converted into a leaving group, an ester, or an ether, while the tertiary amine can act as a base or a directing group in subsequent reactions.

Ligand Chemistry: The nitrogen and oxygen atoms can act as chelating agents for metal ions, suggesting potential applications in catalysis or materials science as a ligand.

Pharmacological Screening: Given that the substituted propanolamine motif is present in many bioactive molecules, this compound could be screened for various biological activities. researchgate.net The N-methyl-N-phenylamino group provides a distinct lipophilic character that could influence its interaction with biological targets.

For context, the properties of some related, more thoroughly studied compounds are presented below.

Interactive Table: Properties of Compounds Related to this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-Methylaniline nih.govC7H9N107.15-57196
3-Amino-1-phenylpropan-1-ol nih.govC9H13NO151.2170-77 thermofisher.comDecomposes
3-Methylamino-1-propanol sigmaaldrich.comC4H11NO89.14N/A (liquid)168-170

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B2539699 3-[Methyl(phenyl)amino]propan-1-ol CAS No. 34579-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(N-methylanilino)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGMKEMGAKXEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34579-44-7
Record name 3-[methyl(phenyl)amino]propan-1-ol
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Synthetic Methodologies for 3 Methyl Phenyl Amino Propan 1 Ol

Strategic Approaches to C-N Bond Formation in Propanolamine (B44665) Scaffolds

The formation of the crucial carbon-nitrogen (C-N) bond is a cornerstone in the synthesis of propanolamine structures. A predominant method for forging this bond in the context of 3-[Methyl(phenyl)amino]propan-1-ol is the Mannich reaction. google.comprepchem.com This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. For this specific compound, the reaction typically utilizes acetophenone, formaldehyde (B43269) (often in the form of paraformaldehyde), and monomethylamine hydrochloride. google.comprepchem.com The resulting product is a β-aminoketone, specifically 3-methylamino-1-phenylpropan-1-one, which contains the key propanolamine backbone.

Another strategic avenue involves the reductive cleavage of the N-O bond in isoxazolidine (B1194047) precursors. researchgate.netnih.gov Isoxazolidines serve as valuable intermediates for the synthesis of 1,3-amino alcohols. researchgate.net This approach establishes the required stereochemistry and functional groups, which are then revealed through a subsequent reduction step. The synthesis of related γ-amino alcohols has also been achieved through ruthenium-catalyzed anti-Markovnikov hydroamination of allylic alcohols, representing a modern approach to C-N bond formation via a hydrogen borrowing pathway. researchgate.net

Reductive Amination Routes for this compound Synthesis

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. youtube.comlibretexts.orgmasterorganicchemistry.com In the synthesis of this compound, this strategy is applied in a couple of distinct ways.

One direct route involves the reduction of an α,β-unsaturated ketone, or enaminone. A patented method describes the synthesis of 3-methylamino-1-phenyl-1-propanol by the reduction of 1-phenyl-3-methylamino-1-propen-1-one. google.com This transformation is accomplished using sodium borohydride (B1222165) in a glacial acetic acid solution, yielding the final product in good yield. google.com

A more common, two-step approach begins with the aforementioned Mannich reaction to produce the β-aminoketone, 3-methylamino-1-phenylpropan-1-one hydrochloride. google.comsemanticscholar.org The subsequent step is the reduction of the ketone functionality to a hydroxyl group. This reduction of the carbonyl group in the presence of the amine constitutes the final step in this pathway to the desired amino alcohol. google.comprepchem.com

The general mechanism for reductive amination involves the formation of an imine or enamine intermediate, which is then reduced by a hydride source. libretexts.org

Alkylation Reactions in the Preparation of this compound

While direct alkylation of ammonia (B1221849) or primary amines can sometimes be challenging to control due to the potential for over-alkylation, it remains a fundamental strategy for C-N bond formation. libretexts.org In the context of this compound synthesis, the synthetic design often incorporates the methylamino group early in the process, for instance, by using monomethylamine in a Mannich reaction. google.com

However, alternative strategies could involve the alkylation of a precursor amine. For example, a process for preparing related enantiomerically pure 3-hydroxy-3-arylpropylamines involves reacting an enantiomerically pure phthalic semiester with an amine of the formula HNR1R2. googleapis.com While not a direct alkylation in the traditional sense of using an alkyl halide, it represents a method of introducing the final amino group onto the propanol (B110389) scaffold. The synthesis of a related compound, 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone, is achieved through a Mannich reaction using the secondary amine, methylbenzylamine, from the outset. prepchem.com

Alternative Synthetic Pathways for this compound

Beyond the more common Mannich and reductive amination routes, alternative pathways offer different strategic advantages. One notable method is the synthesis from isoxazolidine derivatives. researchgate.netnih.gov In one specific example, 3-Methylamino-3-phenylpropan-1-ol was synthesized in good yield by the reduction of 2-methyl-3-phenylisoxazolidine-3-carbonitrile using lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether. researchgate.netnih.gov Another patented process involves the reduction of 2-Methyl-5-phenylisoxazolidine using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Another distinct pathway is the reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one using sodium borohydride (NaBH₄) in acetic acid. google.com This method directly converts the enaminone precursor to the target amino alcohol. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound is highly dependent on the careful selection of reaction conditions, particularly the catalyst and solvent system.

Catalysts play a pivotal role in the reduction steps common to many synthetic routes for this compound. In the reduction of the intermediate 3-methylamino-1-phenylpropan-1-one hydrochloride, a comparative study has shown significant benefits of using a Raney nickel catalyst for hydrogenation. google.com It was reported that using Raney nickel can increase the yield by 5-10% and reduce the formation of by-products when compared to reduction with potassium borohydride. google.com For the reduction of isoxazolidine precursors, palladium on carbon (Pd/C) has been effectively used. In continuous-flow processes for related reductive aminations, platinum on carbon (Pt/C) has also proven to be an effective catalyst. mdpi.com

Table 1: Comparison of Catalysts in the Reduction Step

Catalyst Precursor Advantages Reaction Conditions
Raney Nickel 3-methylamino-1-phenylpropan-1-one HCl Higher yield (5-10% increase), fewer by-products compared to KBH₄. google.com H₂ pressure: 0.3–1.5 MPa, Temp: 25–80 °C. google.com
5% Pd/C 2-Methyl-5-phenylisoxazolidine Effective for N-O bond cleavage. H₂ pressure: 40 psig, Temp: 50 °C.
Lithium Aluminium Hydride (LiAlH₄) 2-methyl-3-phenylisoxazolidine-3-carbonitrile High yield (84%). nih.gov Reflux in anhydrous diethylether. nih.gov

This table is generated based on available research data and is for informational purposes only.

The choice of solvent is critical as it can influence reaction rates, selectivity, and even the product profile by preventing side reactions. In the Raney nickel-catalyzed reduction of 3-methylamino-1-phenylpropan-1-one hydrochloride, the use of water as a solvent is highlighted as being particularly advantageous. google.com It is reported to minimize the undesired dehydroxylation side reaction. google.com For the initial Mannich reaction, alcoholic solvents such as ethanol (B145695) or isopropanol (B130326) are typically employed. google.com

Different routes utilize a range of solvent systems tailored to the specific transformation. For instance, the reduction of an enaminone with sodium borohydride is carried out in glacial acetic acid. google.com The synthesis from an isoxazolidine precursor with LiAlH₄ uses anhydrous diethyl ether, while the Pd/C-catalyzed reduction of a different isoxazolidine employs a mixture of tetramethylene sulfone and ethanol. nih.gov

Table 2: Solvents Used in Various Synthetic Routes

Synthetic Step Solvent(s) Purpose / Advantage
Mannich Reaction Ethanol, Isopropanol Solvent for reactants acetophenone, paraformaldehyde, and monomethylamine HCl. google.com
Raney Ni Hydrogenation Water Reduces dehydroxylation side reaction. google.com
NaBH₄ Reduction of Enaminone Glacial Acetic Acid Solvent for the reduction reaction. google.com
LiAlH₄ Reduction of Isoxazolidine Anhydrous Diethyl Ether Standard solvent for LiAlH₄ reductions. nih.gov

This table is generated based on available research data and is for informational purposes only.

Temperature and Pressure Dependencies in Synthesis

The synthesis of this compound is highly dependent on the precise control of temperature and pressure, which are critical parameters that influence reaction kinetics, product yield, and purity. Different synthetic routes employ varied conditions to optimize the formation of the desired product.

One common method involves a Mannich-type reaction followed by a reduction step. The initial reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride to form the intermediate, 3-methylamino-1-propiophenone hydrochloride, is typically conducted at elevated temperatures, ranging from 60°C to 100°C in a closed container. google.com The subsequent reduction of this intermediate is where temperature and pressure become particularly crucial. In a catalytic hydrogenation using a Raney nickel catalyst, the reaction is carried out at temperatures between 25°C and 80°C and a hydrogen pressure of 0.3 to 1.5 MPa. google.com These conditions are carefully selected to ensure efficient conversion of the ketone to the alcohol without promoting side reactions.

Another synthetic approach involves the reduction of 2-Methyl-5-phenylisoxazolidine. This process is performed in a pressure reactor using a 5% Palladium on carbon (Pd/C) catalyst. The initial phase of the reaction is maintained at 50°C with a hydrogen pressure of 40 psig for 24 hours. Following the addition of ethanol, heating is continued for another 48 hours to complete the reaction. This demonstrates the necessity of sustained temperature and pressure to drive the reductive cleavage of the N-O bond in the isoxazolidine ring.

Alternative reduction methods also exhibit specific temperature dependencies. For instance, the reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one using sodium borohydride in glacial acetic acid requires careful temperature management. google.com The sodium borohydride is added in portions while maintaining the temperature between 5°C and 10°C. google.com This low-temperature addition is critical for controlling the exothermic reaction and ensuring the selective reduction of the carbonyl group. After the initial addition, the reaction is stirred at the same temperature before being allowed to proceed at room temperature. google.com

The table below summarizes the temperature and pressure parameters for different synthetic routes to this compound and its precursors.

Synthetic Step Catalyst/Reagent Temperature Pressure Source
Mannich ReactionAlcohols (solvent)60 - 100 °CClosed Vessel google.com
Catalytic HydrogenationRaney Nickel25 - 80 °C0.3 - 1.5 MPa google.com
Reductive Cleavage5% Pd/C50 °C40 psig
Ketone ReductionSodium Borohydride5 - 10 °CAtmospheric google.com

These examples underscore the importance of optimizing temperature and pressure for each specific synthetic pathway. The choice of conditions directly impacts the efficiency of the synthesis, influencing reaction time, energy consumption, and the final purity of the this compound.

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from laboratory-scale to industrial production introduces several critical considerations. The primary goals of scale-up are to ensure safety, cost-effectiveness, consistency, and high yield.

Heat Management: Reactions that are easily managed in a laboratory flask can present significant thermal challenges on a larger scale. For instance, the catalytic hydrogenation step is exothermic. google.com In a large reactor, the heat generated must be efficiently dissipated to prevent temperature spikes, which could lead to side reactions, product degradation, or unsafe operating conditions. This requires robust cooling systems and careful control over the rate of reagent addition or hydrogen flow.

Mass Transfer and Mixing: In heterogeneous reactions, such as catalytic hydrogenation with Raney nickel or Pd/C, efficient mixing is vital to ensure that reactants, catalyst, and hydrogen gas are in constant contact. google.com What is achieved by a simple stir bar in the lab requires powerful industrial agitators in a large-scale reactor to prevent the catalyst from settling and to maximize the gas-liquid interface for efficient hydrogenation. Inadequate mixing can lead to longer reaction times and lower yields.

Process Safety and Handling: The use of high-pressure hydrogen gas and flammable solvents like ethanol or methanol (B129727) necessitates stringent safety protocols and specialized equipment, such as autoclaves, for large-scale production. google.com The handling of catalysts like Raney nickel, which can be pyrophoric (ignite spontaneously in air), also requires specific handling procedures to ensure operational safety.

Purification and Isolation: Laboratory purification methods like extraction and recrystallization from solvents such as cyclohexane (B81311) must be adapted for industrial quantities. google.com This involves large-scale extraction vessels and industrial crystallizers. The choice of solvent and the conditions for crystallization (e.g., cooling rate) must be optimized to maximize purity and yield while minimizing solvent waste. Post-synthesis work-up, such as adjusting the pH with sodium hydroxide (B78521) to isolate the free base, needs to be precisely controlled in large batches. google.comgoogle.com Distillation may be employed for purification, but care must be taken to avoid high temperatures that could cause degradation of the final product.

The table below outlines key considerations for scaling up the production of this compound.

Parameter Laboratory Scale Industrial Scale Consideration
Reaction Vessel Glass flaskStainless steel autoclave/pressure reactor
Heat Transfer Heating mantle, oil bathJacketed reactor with internal cooling coils
Mixing Magnetic stirrerHigh-torque mechanical agitator
Reagent Addition Manual (pipette, funnel)Controlled pumping systems
Purification Filtration, column chromatography, simple recrystallizationLarge-scale filtration units, industrial crystallizers, distillation columns
Safety Fume hoodDedicated ventilation, blast-proof rooms, automated shutdown systems

Successful scale-up requires a multidisciplinary approach, combining chemical engineering principles with organic synthesis to develop a robust, safe, and economically viable manufacturing process.

Advanced Spectroscopic and Structural Characterization of 3 Methyl Phenyl Amino Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the elucidation of the molecular structure of 3-[Methyl(phenyl)amino]propan-1-ol in solution. The analysis of ¹H and ¹³C NMR spectra, complemented by multi-dimensional techniques, provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's conformational preferences.

Based on the analysis of related compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-1 (CH₂)~3.6 - 3.8Triplet
H-2 (CH₂)~1.7 - 1.9Quintet
H-3 (CH₂)~3.3 - 3.5Triplet
N-CH₃~2.9 - 3.1Singlet
Ar-H (ortho)~6.7 - 6.9Doublet
Ar-H (meta)~7.2 - 7.4Triplet
Ar-H (para)~6.6 - 6.8Triplet
OHVariableBroad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH₂)~60 - 62
C-2 (CH₂)~28 - 32
C-3 (CH₂)~50 - 54
N-CH₃~38 - 42
Ar-C (ipso)~148 - 152
Ar-C (ortho)~112 - 116
Ar-C (meta)~128 - 132
Ar-C (para)~116 - 120

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments of the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar couplings between adjacent protons. Key expected correlations include the coupling between the protons of the C-1 and C-2 methylene groups, and between the C-2 and C-3 methylene groups, confirming the propanol (B110389) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the proton signals of the CH₂, CH₂, N-CH₃, and aromatic protons to their corresponding carbon atoms, as listed in the tables above.

The N-CH₃ protons to the C-3 carbon and the ortho-carbons of the phenyl ring.

The H-3 protons to the C-2 carbon and the ipso-carbon of the phenyl ring.

The H-1 protons to the C-2 and C-3 carbons.

Conformational Analysis via NMR Spectroscopic Data

The conformational preferences of this compound in solution can be inferred from NMR data. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. The magnitude of the three-bond proton-proton coupling constants (³JHH) between the protons on C-1, C-2, and C-3 can provide information about the dihedral angles and thus the preferred conformation of the propanol chain. Furthermore, Nuclear Overhauser Effect (NOE) experiments could reveal through-space proximities between protons, such as between the N-methyl group and the protons of the propanol chain or the phenyl ring, offering further insights into the molecule's three-dimensional structure in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Attribution of Key Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted Key IR and Raman Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-HStretching (H-bonded)3400 - 3200 (broad)
C-H (aromatic)Stretching3100 - 3000
C-H (aliphatic)Stretching3000 - 2850
C=C (aromatic)Stretching1600, 1500
C-NStretching1360 - 1250
C-OStretching1260 - 1000
N-CH₃Bending1470 - 1440
Phenyl ringOut-of-plane bending770 - 730 and 710 - 690

Hydrogen Bonding Interactions Elucidation

In the condensed phase, this compound is capable of forming intermolecular hydrogen bonds via its hydroxyl group. The presence of a broad absorption band in the O-H stretching region (around 3400-3200 cm⁻¹) of the IR spectrum is a clear indication of such interactions. In the solid state, crystallographic studies have shown the presence of classical O-H···N and N-H···O hydrogen bonds, which connect the molecules into centrosymmetric dimers and tetrameric units, forming a three-dimensional network. nih.gov These interactions would be reflected in the vibrational spectra through shifts in the stretching frequencies of the involved functional groups. In dilute, non-polar solvents, it is also possible to observe intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom, which would give rise to a sharper, red-shifted O-H stretching band.

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 165 g/mol .

Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be observed, and its fragmentation is likely to proceed through several characteristic pathways for amino alcohols.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
165[C₁₀H₁₅NO]⁺˙Molecular Ion
134[C₉H₁₂N]⁺Loss of CH₂OH (α-cleavage at the alcohol)
120[C₈H₁₀N]⁺α-cleavage at the amine, loss of C₂H₄OH
106[C₇H₈N]⁺Benzylic cleavage with rearrangement
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation
58[CH₃NHCH₂CH₂]⁺Cleavage of the C-N bond

The fragmentation would likely be initiated by α-cleavage adjacent to the nitrogen atom and the oxygen atom, as these lead to the formation of stable carbocations or resonance-stabilized radical cations. The loss of a hydroxymethyl radical (•CH₂OH) from the molecular ion would lead to a significant peak at m/z 134. Another prominent fragmentation pathway would be the cleavage of the C-C bond alpha to the nitrogen, leading to a resonance-stabilized iminium ion. The presence of the phenyl group would also give rise to characteristic aromatic fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77).

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

No specific experimental data regarding the UV-Vis absorption maxima (λmax), molar absorptivity (ε), fluorescence emission spectra, or quantum yields for this compound were found in the reviewed literature. While the N-methyl-N-phenyl chromophore is expected to exhibit characteristic absorption and emission properties, detailed studies on this specific molecule have not been located.

Advanced X-ray Diffraction Studies for Solid-State Structure Elucidation

A search for single-crystal X-ray diffraction studies on this compound did not yield any published crystal structures. Consequently, crystallographic data, including unit cell parameters, space group, and detailed molecular geometry for the solid state of this compound, are not available to be reported.

Mechanistic Investigations of Reactions Involving 3 Methyl Phenyl Amino Propan 1 Ol

Kinetic Studies of Chemical Transformations of the Compound

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates and their dependence on various factors. For a compound like 3-[Methyl(phenyl)amino]propan-1-ol, a key transformation of interest would be its oxidation. The oxidation of the secondary alcohol group would yield the corresponding ketone, 3-(methylamino)-1-phenylpropan-1-one. researchgate.net

A kinetic study of this oxidation, for instance using an oxidizing agent such as potassium permanganate or chromium trioxide, would involve monitoring the disappearance of the reactant or the appearance of the product over time. researchgate.net The rate law for the reaction would be determined by systematically varying the concentrations of this compound, the oxidant, and any catalyst, while keeping other conditions like temperature and solvent constant.

The rate law is expressed as: Rate = k[this compound]x[Oxidant]y[Catalyst]z, where x, y, and z are the orders of the reaction with respect to each species, and k is the rate constant. The determination of these orders provides insight into the number of molecules of each reactant involved in the rate-determining step of the reaction.

An illustrative data table for a hypothetical kinetic study is presented below.

ExperimentInitial [this compound] (M)Initial [Oxidant] (M)Initial Rate (M/s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.206.0 x 10-4

From this hypothetical data, doubling the initial concentration of this compound doubles the initial rate, suggesting the reaction is first order with respect to the amino alcohol (x=1). Doubling the initial concentration of the oxidant quadruples the initial rate, indicating the reaction is second order with respect to the oxidant (y=2). Thus, the hypothetical rate law would be Rate = k[this compound][Oxidant]2. Further studies would involve varying the temperature to determine the activation energy of the reaction, providing deeper insight into the energy barrier of the process.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, various spectroscopic and trapping techniques could be employed.

In the context of its synthesis via reductive amination, an imine or enamine intermediate is typically formed, which is then reduced. researchgate.net These intermediates are often unstable but can sometimes be detected spectroscopically under carefully controlled conditions (e.g., low temperature). For instance, NMR or IR spectroscopy could potentially identify the characteristic C=N stretch of an imine intermediate.

In oxidation reactions, radical or ionic intermediates may be involved. For example, the electrochemical oxidation of aliphatic amines can proceed through a radical cation intermediate, which can then undergo further reactions. While not directly studying this compound, studies on similar molecules like 2-(benzyl(methyl)amino)ethan-1-ol show the formation of cyclic intermediates like oxazolidines.

Chemical trapping experiments can also provide evidence for transient intermediates. In a reaction where a carbocation intermediate is suspected, the addition of a nucleophile could lead to a trapped product, confirming the presence of the carbocation.

An illustrative table of potential intermediates and the methods for their detection is provided below.

Reaction TypePlausible IntermediateMethod of ElucidationExpected Observation
OxidationRadical CationElectron Paramagnetic Resonance (EPR) SpectroscopyCharacteristic EPR spectrum
Reductive AminationImineLow-Temperature NMR SpectroscopySignal corresponding to the imine C=N bond
CyclizationOxazolidinium IonTrapping with a NucleophileFormation of a new product from the trapped intermediate

Transition State Analysis in Reactions Utilizing this compound

Transition state analysis provides information about the structure and energy of the highest energy point along the reaction coordinate. While experimental characterization of transition states is challenging, computational chemistry offers powerful tools for their investigation.

For a reaction involving this compound, such as an intramolecular cyclization, quantum chemical calculations could be used to model the potential energy surface. These calculations can identify the structures of the reactants, products, any intermediates, and the transition states connecting them.

For example, in the aminolysis of an epoxide by an amine to form an amino alcohol, a process that is structurally related to reactions this compound could undergo, computational studies can be used to model the transition state. Such models can reveal the extent of bond formation and bond breaking at the transition state and can be used to calculate the activation energy of the reaction.

A hypothetical table summarizing computational findings for a reaction of this compound is presented below.

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Key Bond Distances in Transition State (Å)
Intramolecular CyclizationDensity Functional Theory (DFT)22.5N-C: 2.1, C-O: 1.8
Oxidation by a Model OxidantAb initio (e.g., CCSD(T))15.8O-H: 1.2, C-H: 1.5

These computational results can be correlated with experimental kinetic data to validate the proposed mechanism. For instance, the calculated activation energy should be in reasonable agreement with the experimentally determined value.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can follow the labeled atom's position in the products, providing unambiguous evidence for bond-forming and bond-breaking steps.

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). A significant KIE (a change in reaction rate upon isotopic substitution) is observed when the bond to the labeled atom is broken in the rate-determining step of the reaction. For the oxidation of this compound, one could synthesize a derivative with deuterium at the carbinol carbon (the carbon bearing the -OH group). If the C-H bond at this position is broken in the rate-determining step, the reaction with the deuterated compound would be significantly slower than the reaction with the unlabeled compound. Studies on the oxidation of analogous compounds have shown that a carbon-hydrogen bond cleavage step can be at least partially rate-determining.

Another use of isotopic labeling would be to elucidate rearrangement reactions. If a rearrangement is proposed, labeling a specific position in the molecule and then determining the position of the label in the rearranged product can confirm or refute the proposed mechanism.

An illustrative table of potential isotopic labeling experiments and their expected outcomes is shown below.

Labeled CompoundReaction StudiedExpected Outcome for a Specific MechanismMechanistic Insight Gained
3-[Methyl(phenyl)amino]propan-1,1-d2-1-olOxidationSignificant primary kinetic isotope effect (kH/kD > 2)Confirms C-H bond cleavage at the carbinol carbon is rate-determining.
This compound with 18O-labeled hydroxyl groupAcid-catalyzed dehydrationFormation of H218OConfirms the hydroxyl group is lost as water.

Computational Chemistry and Theoretical Studies of 3 Methyl Phenyl Amino Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 3-[Methyl(phenyl)amino]propan-1-ol. These calculations provide information about the distribution of electrons within the molecule, which in turn dictates its chemical properties and reactivity.

Research on analogous aromatic amines and amino alcohols has utilized methods like Hartree-Fock (HF) and post-Hartree-Fock methods to elucidate their electronic properties. For instance, studies on similar molecules involve the calculation of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's electronic stability and its propensity to undergo electronic transitions.

In a representative study on a related compound, 3-phenylpropylamine (B116678), the electronic structure was investigated to understand the influence of the phenyl and amino groups on the molecule's electron density distribution. researchgate.net Such analyses for this compound would similarly reveal the localization of electron density, highlighting the electron-donating character of the methylamino group and the aromatic nature of the phenyl ring.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for predicting the molecular geometry and reactivity of organic compounds. DFT calculations, often employing hybrid functionals like B3LYP, can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, a DFT optimization would likely reveal the preferred conformation of the propanol (B110389) chain relative to the N-methyl-N-phenyl group. A crystallographic study on the related compound 3-methylamino-3-phenyl-propan-1-ol has shown that in the solid state, all non-hydrogen atoms, apart from the hydroxyl group and the phenyl ring, are nearly coplanar. nih.govresearchgate.net DFT calculations in the gas phase or in solution could explore the energetic landscape of different conformers.

Reactivity descriptors derived from DFT, such as the Fukui functions and the dual descriptor, can pinpoint the most electrophilic and nucleophilic sites within the molecule. For this compound, the nitrogen and oxygen atoms are expected to be the primary nucleophilic centers, while the aromatic ring could be susceptible to electrophilic attack.

Table 1: Predicted Molecular Geometry Parameters for a Phenylpropanolamine Analog (B3LYP/6-311++G(d,p))

ParameterPredicted Value
C-N Bond Length (Å)1.46
C-O Bond Length (Å)1.43
C-C-N Bond Angle (°)112.5
C-C-O Bond Angle (°)110.8

Note: The data in this table is representative of typical values obtained for similar phenylpropanolamine structures in DFT calculations and is not from a direct study on this compound.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of flexible molecules like this compound over time. frontiersin.org By simulating the atomic motions based on a given force field, MD can reveal the accessible conformations and the transitions between them.

For this compound, MD simulations would be particularly useful in understanding the flexibility of the propanol side chain and the rotational barrier around the C-N and C-phenyl bonds. These simulations can be performed in various environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent box, to mimic different experimental conditions. The results of such simulations can provide insights into how the molecule might interact with biological macromolecules, such as enzymes or receptors. frontiersin.org

Predictive Modeling of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a reasonable degree of accuracy. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated and compared with experimental data if available. A study on 3-phenylpropylamine demonstrated the utility of B3LYP for predicting NMR chemical shifts. researchgate.net

Similarly, the vibrational frequencies corresponding to the IR spectrum can be computed. These calculations can help in the assignment of the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, the C-N stretch of the amine, and the various vibrations of the aromatic ring.

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, TD-DFT would likely predict absorptions in the UV region characteristic of the phenyl chromophore, potentially modulated by the auxochromic effect of the methylamino group.

Table 2: Predicted Spectroscopic Data for a Phenylpropanolamine Analog

Spectroscopic TechniquePredicted FeatureWavenumber/Chemical Shift
IR SpectroscopyO-H Stretch~3400 cm⁻¹
IR SpectroscopyC-H (Aromatic) Stretch~3050 cm⁻¹
IR SpectroscopyC-N Stretch~1200 cm⁻¹
¹H NMRAromatic Protons7.0-7.5 ppm
¹H NMR-CH₂-O- Protons3.6-3.8 ppm
¹³C NMRAromatic Carbons120-140 ppm
¹³C NMR-CH₂-O- Carbon~65 ppm

Note: The data in this table is illustrative and based on typical values for phenylpropanolamine structures. It is not from a direct study on this compound.

Computational Assessment of Reaction Pathways and Energetics

Theoretical calculations can be employed to investigate the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated.

For example, the N-alkylation or O-acylation of this compound could be modeled computationally. Such studies would provide valuable information on the regioselectivity of these reactions, predicting whether the nitrogen or the oxygen atom is more likely to react under specific conditions. The calculations would involve optimizing the geometries of the reactants, transition states, and products, and then calculating their relative energies.

These computational assessments can guide synthetic chemists in choosing appropriate reaction conditions and can provide a deeper understanding of the factors that control the outcome of a chemical transformation.

Chemical Transformations and Derivative Synthesis from 3 Methyl Phenyl Amino Propan 1 Ol

Modification of the Hydroxyl Functionality

The primary alcohol group in 3-[Methyl(phenyl)amino]propan-1-ol is a versatile handle for numerous synthetic transformations, including esterification, etherification, oxidation, and halogenation.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol or the removal of water is typically employed. masterorganicchemistry.commasterorganicchemistry.com

Reaction Scheme: Esterification

Etherification: The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
EsterificationCarboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄), HeatEster
EsterificationAcid Chloride (R-COCl)Base (e.g., Pyridine)Ester
EtherificationAlkyl Halide (R-X)Strong Base (e.g., NaH)Ether

The primary alcohol in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. youtube.comsavemyexams.com

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) are effective for this transformation. To prevent further oxidation to the carboxylic acid, the aldehyde product is often removed from the reaction mixture by distillation as it forms. youtube.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically oxidize the primary alcohol directly to the corresponding carboxylic acid. Common reagents for this full oxidation include potassium permanganate (KMnO₄) in alkaline solution, or chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. ajchem-a.comdoubtnut.comdoubtnut.com In this case, the reaction is usually heated under reflux to ensure complete conversion. savemyexams.com

Desired ProductOxidizing AgentTypical Conditions
3-[Methyl(phenyl)amino]propanalPyridinium Chlorochromate (PCC)Anhydrous solvent (e.g., CH₂Cl₂)
3-[Methyl(phenyl)amino]propanoic acidPotassium Permanganate (KMnO₄)Alkaline solution, Heat
3-[Methyl(phenyl)amino]propanoic acidSodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Heat under reflux

A study on the biotransformation of a related compound, 3-(phenylamino)propane-1,2-diol, in mice showed that the primary alcohol could be metabolized to the corresponding carboxylic acid, 2-hydroxy-3-(phenylamino)propanoic acid, which was identified as the major urinary metabolite. nih.gov This biological oxidation provides a parallel to the chemical oxidation pathways.

The hydroxyl group can be substituted by a halogen atom (Cl, Br, or I) to produce the corresponding halo-derivative, 1-halo-3-[methyl(phenyl)amino]propane. These halogenated compounds are valuable synthetic intermediates. The choice of reagent depends on the desired halogen.

Chlorination: Thionyl chloride (SOCl₂) is a common reagent for converting primary alcohols to alkyl chlorides. The reaction often includes a base like pyridine (B92270) to neutralize the HCl byproduct.

Bromination: Phosphorus tribromide (PBr₃) is effective for converting primary alcohols into alkyl bromides.

Iodination: The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and iodine (I₂), can be used to synthesize the corresponding alkyl iodide.

These reactions typically proceed via an SN2 mechanism, involving the formation of a good leaving group from the hydroxyl moiety followed by nucleophilic attack by the halide.

Reactions Involving the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the tertiary amine allows it to act as a nucleophile or a base, leading to quaternization and N-oxidation reactions.

The tertiary amine can react with an alkyl halide (e.g., methyl iodide) in a process called quaternization. In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. The resulting salt has four carbon substituents attached to the nitrogen atom, which carries a positive formal charge.

Reaction Scheme: Quaternization

Alkylating Agent (R-X)Product Name
Methyl Iodide (CH₃I)3-Hydroxypropyl(dimethyl)phenylammonium iodide
Ethyl Bromide (CH₃CH₂Br)Ethyl(3-hydroxypropyl)(methyl)phenylammonium bromide
Benzyl Chloride (PhCH₂Cl)Benzyl(3-hydroxypropyl)(methyl)phenylammonium chloride

The tertiary amine can be oxidized to an N-oxide by treatment with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide features a coordinate covalent bond between the nitrogen and oxygen atoms, with a positive formal charge on nitrogen and a negative formal charge on oxygen. N-oxides are often more water-soluble than the parent amine and can be used as intermediates in further synthetic transformations.

Derivatization of the Phenyl Group

The phenyl group of this compound serves as a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's physical, chemical, and biological properties. The presence of the N-methylamino substituent strongly influences the reactivity of the aromatic ring, primarily directing new substituents to specific positions.

Electrophilic Aromatic Substitution Strategies

The N-methyl-N-phenylamino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. masterorganicchemistry.comlibretexts.org This activating effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, electrophilic substitution on this compound is expected to yield predominantly ortho- and para-substituted derivatives. libretexts.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electron-rich aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.commasterorganicchemistry.com

Various standard EAS reactions can be applied to functionalize the phenyl ring of the title compound. The specific conditions and expected major products are summarized in the table below. Steric hindrance from the N-substituted side chain may influence the ortho:para product ratio, potentially favoring the less hindered para position.

ReactionReagentsElectrophileExpected Major Products
NitrationHNO₃, H₂SO₄Nitronium ion (NO₂⁺)4-[Methyl(3-hydroxypropyl)amino]-1-nitrobenzene and 2-[Methyl(3-hydroxypropyl)amino]-1-nitrobenzene
Halogenation (Bromination)Br₂, FeBr₃ or AlBr₃Br⁺ (or polarized Br₂)4-Bromo-N-(3-hydroxypropyl)-N-methylaniline and 2-Bromo-N-(3-hydroxypropyl)-N-methylaniline
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)SO₃ (or HSO₃⁺)4-[Methyl(3-hydroxypropyl)amino]benzenesulfonic acid and 2-[Methyl(3-hydroxypropyl)amino]benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Acylium ion (RCO⁺)1-(4-[Methyl(3-hydroxypropyl)amino]phenyl)ethan-1-one (for R=CH₃) and 1-(2-[Methyl(3-hydroxypropyl)amino]phenyl)ethan-1-one (for R=CH₃)

Metal-Catalyzed Cross-Coupling Reactions for Phenyl Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a modular approach to phenyl group functionalization. researchgate.netethz.ch These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly based on palladium. researchgate.net

For this compound, this strategy generally requires a two-step sequence:

Introduction of a Halogen Handle : The phenyl ring is first functionalized with a halogen (typically bromine or iodine) via electrophilic aromatic substitution, as described in the previous section. This creates an electrophilic site on the ring necessary for the cross-coupling reaction. The para-halogenated derivative is often preferred to minimize steric issues.

Cross-Coupling Reaction : The resulting aryl halide is then subjected to a cross-coupling reaction with a suitable coupling partner.

This approach allows for the introduction of a diverse range of substituents that are not accessible through direct electrophilic substitution.

Reaction NameCatalyst (Typical)Coupling PartnerBond FormedExample Product (from p-bromo derivative)
Suzuki CouplingPd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl/Vinyl Boronic Acid (RB(OH)₂)C-C (Aryl-Aryl, Aryl-Vinyl)3-[Methyl(biphenyl-4-yl)amino]propan-1-ol
Stille CouplingPd(PPh₃)₄Organostannane (RSnBu₃)C-C3-[Methyl(4-vinylphenyl)amino]propan-1-ol
Heck CouplingPd(OAc)₂, Ligand (e.g., PPh₃), BaseAlkeneC-C (Aryl-Vinyl)(E)-3-(4-[Methyl(3-hydroxypropyl)amino]phenyl)prop-2-en-1-ol (from coupling with prop-2-en-1-ol)
Buchwald-Hartwig AminationPd catalyst, Ligand (e.g., BINAP), BaseAmine (R₂NH)C-N (Aryl-Amine)3-[Methyl(4-[dimethylamino]phenyl)amino]propan-1-ol
Sonogashira CouplingPd/Cu catalyst, BaseTerminal AlkyneC-C (Aryl-Alkynyl)3-[Methyl(4-[phenylethynyl]phenyl)amino]propan-1-ol

Cyclization and Ring-Forming Reactions Utilizing the Compound as a Building Block

The bifunctional nature of this compound, possessing a nucleophilic secondary amine, a primary alcohol, and an activated phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic systems. Intramolecular reactions can lead to the formation of new rings, incorporating elements of the parent structure.

A prominent potential cyclization pathway is an intramolecular electrophilic attack of the side chain onto the electron-rich phenyl ring. For instance, under acidic conditions, the terminal hydroxyl group can be protonated and eliminated as water. This could generate a transient secondary carbocation at the C3 position, which can then be attacked by the ortho position of the activated N-phenyl group. This type of reaction, a variation of the Friedel-Crafts alkylation, would lead to the formation of a 1-methyl-1,2,3,4-tetrahydroquinoline ring system.

Alternatively, the alcohol can be converted into a better leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular nucleophilic substitution by the nitrogen atom is less likely as it would require cleavage of the relatively stable N-phenyl bond. However, the nitrogen atom and the ortho-position of the phenyl ring can act as dinucleophiles.

Another strategy involves reacting both the amino and hydroxyl groups with a single bifunctional reagent to form a new heterocyclic ring fused to the original structure. For example, reaction with phosgene or a phosgene equivalent could lead to the formation of a cyclic carbamate, specifically a derivative of the 1,3-oxazepane ring system. Similarly, reaction with a dicarboxylic acid or its derivative could yield a seven-membered cyclic imide-ester.

Studies on analogous molecules, such as 3-phenylpropan-1-ol, have shown that cyclization can occur via radical or radical-cation intermediates to form products like 3,4-dihydro-2H-1-benzopyran. rsc.orgrsc.org This suggests that oxidative conditions could potentially induce cyclization of this compound to form nitrogen-containing heterocyclic analogues.

Synthesis of Chiral Derivatives and Enantiomeric Resolution Strategies

While this compound is itself an achiral molecule, it can serve as a scaffold for the synthesis of chiral derivatives. Chirality can be introduced either by creating a stereocenter within the molecule through an asymmetric reaction or by synthesizing a racemic derivative and subsequently separating the enantiomers.

Asymmetric Synthesis

One approach to creating a chiral derivative is to perform an asymmetric modification of the molecule.

Asymmetric Phenyl Functionalization : An electrophilic aromatic substitution or cross-coupling reaction could be performed using a chiral catalyst or reagent to introduce a substituent on the phenyl ring in such a way that it creates planar chirality or an atropisomeric axis, although this is a complex undertaking.

Side-Chain Modification : Asymmetric reactions targeting the propyl chain could introduce a stereocenter. For example, enzymatic hydroxylation at one of the methylene groups in the propyl chain could, in principle, yield a chiral diol derivative.

Enantiomeric Resolution

A more common and classical approach is the resolution of a racemic mixture of a suitable derivative. This involves converting the enantiomers of a racemate into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. mdpi.com Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. mdpi.com

A viable strategy for this compound would be:

Functionalization : Introduce a functional group suitable for reaction with a resolving agent. For example, a carboxylic acid group could be installed at the para position of the phenyl ring via Friedel-Crafts acylation followed by oxidation. This creates a racemic carboxylic acid derivative.

Diastereomer Formation : React the racemic acid with a chiral amine, such as (R)- or (S)-1-phenylethanamine. This reaction forms a pair of diastereomeric ammonium carboxylate salts.

Separation : Separate the diastereomeric salts based on their differential solubility through fractional crystallization.

Liberation of Enantiomers : After separation, the individual diastereomers are treated with acid to break the salt linkage, liberating the pure enantiomers of the carboxylic acid derivative and recovering the chiral resolving agent.

This method provides access to enantiomerically pure derivatives of the parent compound, which are often crucial for applications in medicinal chemistry and materials science.

Applications of 3 Methyl Phenyl Amino Propan 1 Ol in Catalysis

Ligand Design and Synthesis for Metal-Catalyzed Reactions

The molecular framework of 3-[Methyl(phenyl)amino]propan-1-ol is a valuable starting point for the synthesis of chiral ligands for metal-catalyzed reactions. The hydroxyl and secondary amine groups provide reactive handles for further chemical modification, allowing for the introduction of chirality and other functional groups that can coordinate with a metal center.

A key strategy involves the synthesis of chiral amino alcohol-based ligands. For instance, derivatives of this compound can be incorporated into larger, more complex ligand structures. These ligands, upon coordination with a metal such as ruthenium, rhodium, or iridium, can form catalysts capable of effecting asymmetric transfer hydrogenation of ketones. The inherent chirality of the modified ligand is transferred to the substrate during the catalytic cycle, resulting in an enantiomerically enriched product.

Research has demonstrated that chiral β-amino alcohols, a class to which derivatives of this compound belong, are effective ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones. The synthesis of these ligands often involves creating a library of compounds with varying steric and electronic properties to optimize enantioselectivity for a given substrate.

Organocatalytic Applications of this compound and its Derivatives

While its primary role is often as a ligand precursor, derivatives of this compound also find application in organocatalysis. In this context, the molecule itself, or a simple derivative, acts as the catalyst, obviating the need for a metal center.

Proline and its derivatives are well-known organocatalysts, and the structural motif of a secondary amine and a hydroxyl group present in this compound is shared by many effective organocatalysts. These functionalities can activate substrates through the formation of iminium or enamine intermediates, which are key steps in many organocatalytic cycles. For example, chiral amino alcohols can catalyze asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions.

Role of the Compound in Asymmetric Catalysis

The most significant contribution of this compound to catalysis lies in its application in asymmetric synthesis, where the goal is to selectively produce one of two enantiomers of a chiral molecule.

Derivatives of this compound are instrumental in achieving high levels of enantioselectivity in various transformations. A prominent example is the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. Chiral ligands derived from this scaffold, when complexed with a suitable metal, create a chiral environment around the active site of the catalyst. This steric and electronic control dictates the facial selectivity of hydride delivery to the ketone, leading to the preferential formation of one enantiomer of the alcohol product.

Another area of application is in asymmetric C-C bond-forming reactions. Chiral catalysts derived from this compound can direct the stereochemical outcome of reactions such as the Diels-Alder reaction or asymmetric alkylations, leading to the formation of chiral products with high enantiomeric excess.

The mechanism of chiral induction by catalysts derived from this compound is multifaceted. In metal-catalyzed reactions, the chiral ligand forms a well-defined, rigid complex with the metal. The steric bulk of the substituents on the ligand creates a chiral pocket that preferentially binds the substrate in a specific orientation. This pre-organization is crucial for achieving high enantioselectivity.

For instance, in the transfer hydrogenation of a ketone, the substrate coordinates to the metal center in a manner that minimizes steric clashes with the chiral ligand. This forces the hydride to attack the carbonyl group from a specific face, leading to the observed enantioselectivity. The nitrogen and oxygen atoms of the aminopropanol (B1366323) backbone coordinate to the metal, forming a stable chelate ring that helps to lock the conformation of the catalytic complex.

In organocatalysis, the chiral induction mechanism often involves the formation of transient covalent intermediates, such as enamines or iminium ions. The chirality of the aminopropanol-derived catalyst is imprinted onto these intermediates, which then react with the second substrate in a stereocontrolled manner. The hydroxyl group can also play a crucial role by participating in hydrogen bonding interactions that help to organize the transition state.

Catalytic Activity in Specific Organic Reactions (e.g., C-C bond formation, reductions)

The catalytic utility of this compound-derived systems is demonstrated in a variety of specific organic reactions.

Carbon-Carbon Bond Formation:

Chiral ligands and organocatalysts based on this scaffold have been employed in several types of C-C bond-forming reactions. These include:

Asymmetric Aldol Reactions: Catalyzing the reaction between an aldehyde and a ketone to produce a chiral β-hydroxy carbonyl compound.

Asymmetric Michael Additions: Directing the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Asymmetric Diels-Alder Reactions: Controlling the stereochemistry of the cycloaddition between a diene and a dienophile.

Reductions:

A major area of application is in the asymmetric reduction of prochiral ketones and imines.

Asymmetric Transfer Hydrogenation: As previously discussed, chiral ruthenium, rhodium, and iridium complexes with ligands derived from this compound are highly effective for the enantioselective reduction of ketones to alcohols using a hydrogen source like isopropanol (B130326) or formic acid.

Asymmetric Borane Reductions: Chiral oxazaborolidine catalysts, which can be prepared from amino alcohol precursors, are classic reagents for the enantioselective reduction of ketones with borane.

The table below summarizes the catalytic applications of systems derived from this compound.

Reaction TypeCatalyst SystemRole of this compound Derivative
Asymmetric Transfer HydrogenationChiral Ru, Rh, or Ir ComplexesPrecursor to chiral amino alcohol ligands
Asymmetric Aldol ReactionChiral OrganocatalystsChiral scaffold for the catalyst
Asymmetric Michael AdditionChiral OrganocatalystsChiral scaffold for the catalyst
Asymmetric Borane ReductionChiral OxazaborolidinesPrecursor to the chiral amino alcohol component

3 Methyl Phenyl Amino Propan 1 Ol As a Precursor and Building Block in Complex Organic Synthesis

Utilization in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active natural products and synthetic pharmaceuticals. rsc.org The structure of 3-[Methyl(phenyl)amino]propan-1-ol provides a suitable scaffold for intramolecular cyclization reactions to form such heterocyclic systems. A key example of this is its use in the synthesis of tetrahydroquinoline derivatives.

Tetrahydroquinolines are a privileged structural class in medicinal chemistry. In one synthetic approach, this compound can be a key component in a one-pot, three-component condensation reaction. nih.gov This reaction, often a Mannich-type reaction, involves the condensation of an amine, an aldehyde (like formaldehyde), and a compound containing an acidic proton. nih.gov The secondary amine of this compound can act as the nucleophile in such transformations, leading to the formation of complex tetrahydroquinoline structures. nih.gov

The general strategy involves the reaction of the secondary amine with an aldehyde to form an electrophilic Schiff base intermediate. This intermediate then undergoes an intramolecular electrophilic substitution with the activated phenyl ring, facilitated by the existing substitution pattern, to yield the cyclized tetrahydroquinoline core. The specific conditions for these reactions can be tailored to achieve desired substitution patterns on the resulting heterocyclic ring.

Table 1: Synthesis of Tetrahydroquinoline Derivatives

Reactant 1 Reactant 2 Reactant 3 Product Class Reaction Type Ref.
This compound (or similar amine) Formaldehyde (B43269) Tetrahydroquinoline N-Mannich base of Tetrahydroquinoline One-pot, three-component condensation nih.gov

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. The functional groups present in this compound make it a suitable candidate for participation in certain MCRs.

As mentioned previously, this compound is utilized in one-pot, three-component condensation reactions to prepare N-Mannich bases of tetrahydroquinolines. nih.gov This type of reaction is a classic example of an MCR, where the amine (this compound), an aldehyde, and a CH-acidic compound (in this case, the pre-existing tetrahydroquinoline core being further functionalized) are combined to rapidly build molecular complexity. nih.gov

While direct participation of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in the provided literature, its constituent functional groups (amine and alcohol) are archetypal components for these transformations. tandfonline.com The Ugi reaction, for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. tandfonline.com The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound, and an isocyanide to form α-hydroxy carboxamides. nih.gov The presence of both a nucleophilic amine and an alcohol in this compound suggests its potential as a bifunctional component in novel MCRs, where either the amine or the alcohol could participate in the initial steps of the reaction cascade.

Table 2: Example of a Multicomponent Reaction Involving an Amine Precursor

Reaction Name Component 1 Component 2 Component 3 Key Intermediate Resulting Scaffold Ref.
Mannich Reaction Amine (e.g., Tetrahydroquinoline) Formaldehyde Amine (e.g., Piperazine moiety) Schiff Base N-Mannich Base nih.gov

Integration into Polymeric Materials and Macromolecular Architectures

The incorporation of small, functional molecules as monomers into polymers is a fundamental strategy for creating materials with tailored properties. Amino alcohols are valuable monomers for the synthesis of various polymers, including polyurethanes and polyesters, due to their dual reactivity. alfa-chemistry.commdpi.com

This compound, with its primary alcohol and secondary amine, possesses the necessary functional handles for step-growth polymerization.

Polyurethanes: The hydroxyl group of this compound can react with isocyanate groups. If reacted with a diisocyanate, this would lead to the formation of a polyurethane. acs.orgl-i.co.uk The secondary amine could also react with isocyanates, though typically the reaction with the hydroxyl group is more common for urethane (B1682113) linkage formation. The presence of the bulky phenyl and methyl groups on the nitrogen would influence the polymer's final properties, potentially increasing rigidity and altering solubility.

Polyesters and Poly(ester-amide)s: The hydroxyl group can undergo esterification with dicarboxylic acids or their derivatives. The secondary amine could form an amide linkage. If a diacid is used, a poly(ester-amide) could potentially be formed. nih.gov Furthermore, amino alcohols can act as initiators in the ring-opening polymerization (ROP) of lactones to create polyesters with amine functionalities. nih.gov This method allows for the synthesis of well-defined polymers. nih.gov

While the direct polymerization of this compound is not widely reported, the fundamental reactivity of its functional groups makes it a plausible candidate for creating novel polymers. Such polymers could have interesting properties for biomedical applications, such as drug delivery, owing to the potential for both hydrophobic (phenyl ring) and hydrophilic (amine and alcohol) interactions. nih.govmdpi.com

Table 3: Potential Polymerization Reactions Involving Amino Alcohols

Polymer Type Monomer 1 Functional Group Monomer 2 Functional Group Resulting Linkage Potential Application Ref.
Polyurethane Alcohol Isocyanate Urethane Foams, elastomers, coatings acs.orgl-i.co.uk
Polyester Alcohol Carboxylic Acid Ester Biomedical materials nih.govrsc.org
Poly(ester amide) Alcohol, Amine Carboxylic Acid Ester, Amide Biodegradable elastomers nih.gov

Precursor for Specialized Reagents and Ligands

One of the most significant applications of this compound is as a key intermediate in the synthesis of pharmaceuticals. nih.gov Its structure is readily modified to produce more complex and biologically active molecules.

A prominent example is its role as a precursor to fluoxetine (B1211875). acs.org The synthesis of fluoxetine from this compound involves the reaction of the alcohol with 4-chlorobenzotrifluoride. acs.org This transformation highlights the utility of the compound as a scaffold upon which other crucial functionalities can be installed.

Beyond this specific application, the inherent reactivity of its functional groups allows for its conversion into a variety of specialized reagents:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using appropriate reagents like thionyl chloride. nih.gov

N-functionalization: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.

These transformations can generate a library of derivatives from the parent molecule, which can then be used as ligands for metal catalysts or as building blocks for other complex targets. For instance, chiral β-amino alcohols, a class to which this compound belongs, are widely used as chiral ligands in asymmetric catalysis. alfa-chemistry.com

Table 4: this compound as a Synthetic Precursor

Starting Material Reagent(s) Product Application of Product Ref.
This compound 4-chlorobenzotrifluoride, Sodium borohydride (B1222165) Fluoxetine Pharmaceutical acs.org
2-Methyl-5-phenylisoxazolidine Pd/C, H₂ (R)-3-[Methyl(phenyl)amino]propan-1-ol Chiral intermediate acs.org
Acetophenone, Paraformaldehyde, Monomethylamine hydrochloride Raney Nickel, H₂ This compound Chemical intermediate tandfonline.com
1-Phenyl-3-methylamino-1-propen-1-one Sodium borohydride, Acetic acid This compound Chemical intermediate acs.org

Supramolecular Chemistry and Self Assembly Based on 3 Methyl Phenyl Amino Propan 1 Ol

Hydrogen Bonding Networks and Crystal Engineering

In the crystal structure of 3-Methyl-amino-3-phenyl-propan-1-ol, classical O-H···N and N-H···O hydrogen bonds are the primary drivers of the supramolecular assembly. These interactions connect the molecules to form centrosymmetric dimers and tetrameric units, which then consolidate into a three-dimensional network. It is highly probable that 3-[Methyl(phenyl)amino]propan-1-ol would exhibit similar, albeit not identical, hydrogen bonding patterns. The key difference lies in the substitution at the nitrogen atom; the presence of a methyl and a phenyl group in the target molecule, as opposed to a methyl and a hydrogen atom in the isomer, will influence the steric hindrance and the electronic properties of the nitrogen atom, thereby affecting the geometry and strength of the hydrogen bonds.

Interaction Type Potential Role in the Crystal Structure of this compound
O-H···N Hydrogen BondPrimary interaction leading to the formation of chains or cyclic motifs.
C-H···O Hydrogen BondWeaker interactions contributing to the overall stability of the 3D network.
π-π StackingInteractions between phenyl rings, influencing the packing and electronic properties.
van der Waals ForcesGeneral attractive forces contributing to the cohesion of the crystal lattice.

Non-Covalent Interactions in Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The functional groups of this compound make it a candidate for participating in molecular recognition events. The hydroxyl group can act as a hydrogen bond donor and acceptor, the tertiary amine as a hydrogen bond acceptor, and the phenyl group can engage in π-π stacking and hydrophobic interactions.

The ability of amino alcohols to form specific non-covalent interactions is fundamental to their role in various chemical and biological processes. For instance, the binding of ligands to receptor sites in biological systems is often mediated by a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects. The aromatic ring of this compound can interact with other aromatic systems, such as those found in aromatic amino acid residues of proteins, through π-π stacking. nih.gov The strength and geometry of these interactions are sensitive to the electronic nature of the interacting rings.

Furthermore, the chiral center that would be present at the carbon atom bearing the hydroxyl group in an analogous compound, 3-(methylamino)-1-phenylpropan-1-ol, suggests that enantioselective recognition is a possibility. Chiral recognition is a critical aspect of many biological processes and has significant implications in fields such as asymmetric catalysis and chiral separations. The specific three-dimensional arrangement of functional groups in a chiral molecule allows for diastereomeric interactions with other chiral molecules, leading to differential binding affinities.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs is a classic example of supramolecular chemistry, where the organization of the molecules is driven by the interaction between the head group of the molecule and the substrate, as well as by the intermolecular interactions between the molecular chains.

While there is no specific literature on the formation of SAMs from this compound, the principles of SAM formation can be applied to predict its behavior. Alkanethiols are commonly used to form SAMs on gold surfaces, and amino-terminated thiols have also been studied for this purpose. uba.arbiu.ac.il Molecules like this compound, if appropriately functionalized with a surface-active group (like a thiol for gold surfaces or a silane (B1218182) for silica (B1680970) surfaces), could form SAMs.

The structure and properties of such a SAM would be determined by the interplay of several factors:

Head Group-Substrate Interaction: The strength of the bond between the functionalized head group and the substrate.

Intermolecular Interactions: Van der Waals interactions between the propyl chains and π-π stacking between the phenyl rings would promote ordering within the monolayer.

Terminal Group Properties: The terminal hydroxyl and methyl(phenyl)amino groups would define the chemical properties of the surface, influencing its wettability, adhesion, and reactivity.

The presence of the phenyl ring could lead to the formation of well-ordered, aromatic SAMs, which have applications in molecular electronics, sensors, and as platforms for studying interfacial phenomena. The ability to control the surface properties by introducing specific functional groups makes SAMs a versatile tool in materials science and nanotechnology.

Coordination Chemistry with Metal Ions

Amino alcohols are effective ligands for a variety of metal ions, forming coordination complexes with diverse structures and properties. alfa-chemistry.com The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both act as donor atoms, allowing these molecules to function as monodentate or bidentate ligands.

In the case of this compound, the tertiary amine and the primary alcohol offer potential coordination sites. The coordination behavior would depend on several factors, including the nature of the metal ion, the solvent, and the reaction conditions.

Monodentate Coordination: The molecule could coordinate to a metal center through either the nitrogen or the oxygen atom. The steric bulk of the phenyl and methyl groups on the nitrogen might influence its accessibility for coordination.

Bidentate (Chelating) Coordination: The propanol (B110389) backbone allows for the formation of a stable six-membered chelate ring if both the nitrogen and oxygen atoms coordinate to the same metal center. Chelation generally leads to more stable complexes compared to monodentate coordination.

A study on the coordination of 3-amino-1-propanol with zinc(II) showed that it acts as a monodentate ligand, coordinating through the amino nitrogen. This suggests that for this compound, coordination through the nitrogen atom is a likely scenario. However, the potential for bidentate chelation should not be discounted, as it is a common coordination mode for amino alcohols.

Future Directions and Emerging Research Avenues for 3 Methyl Phenyl Amino Propan 1 Ol Chemistry

Exploration of Novel Synthetic Methodologies

The synthesis of 3-[Methyl(phenyl)amino]propan-1-ol and its derivatives is an area ripe for innovation. Current synthetic routes often rely on classical methods that may have limitations in terms of efficiency, selectivity, and environmental impact. Future research is expected to focus on the development of more sophisticated and sustainable synthetic strategies.

One promising direction is the application of biocatalytic approaches . The use of enzymes, such as transaminases or engineered amine dehydrogenases, could enable the stereoselective synthesis of chiral variants of this compound. rsc.orgnih.govfrontiersin.org Chiral amino alcohols are valuable building blocks in the pharmaceutical industry, and enzymatic methods offer the potential for high enantioselectivity under mild reaction conditions. nih.govnih.govrsc.org Another avenue is the exploration of chemoenzymatic processes , which combine the advantages of both chemical and biological catalysis to create efficient and selective synthetic pathways. rsc.org

Electrochemical synthesis represents another frontier. Electrochemical methods can offer a green and efficient alternative to traditional redox reactions, potentially allowing for the synthesis of this compound and related compounds with high atom economy and reduced waste generation. researchgate.net The development of electrochemical methods for C-N bond formation and the reduction of carbonyl or nitro precursors could provide novel and sustainable routes to this class of compounds. researchgate.net

Synthetic MethodologyPotential Advantages for this compoundKey Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. rsc.orgEngineering of specific enzymes (e.g., transaminases, dehydrogenases) for the synthesis of chiral isomers. nih.govfrontiersin.org
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps for improved efficiency and selectivity. rsc.orgDesigning multi-step, one-pot reactions that leverage the strengths of both catalytic systems.
Electrochemical Synthesis Green and sustainable, high atom economy, potential for novel reaction pathways. researchgate.netresearchgate.netDevelopment of selective electrochemical C-N bond formation and reduction methods.

Development of Advanced Catalytic Systems

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound. Future research will likely focus on catalysts that offer higher activity, selectivity, and recyclability.

Nanoparticle-based catalysis is a rapidly growing field with significant potential. Gold, copper, or other metal nanoparticles can catalyze a variety of organic transformations, including the synthesis of amides from alcohols and amines under aerobic conditions. nih.govresearchgate.net Research could explore the use of such nanoparticles to catalyze reactions involving the hydroxyl or amino groups of this compound, leading to the efficient synthesis of novel derivatives.

The design of new organocatalysts and metal complexes will also be important. For instance, chiral sulfinamide-based organocatalysts have shown promise in the asymmetric ring-opening of meso-epoxides with anilines, a reaction type that could be adapted for the synthesis of chiral amino alcohols. organic-chemistry.org Similarly, the development of efficient catalysts for the N-alkylation of anilines, such as those based on p-toluenesulfonic acid alkyl esters, could be applied to the synthesis of this compound itself. google.com

Catalytic SystemApplication in this compound ChemistryResearch Objective
Nanoparticles (e.g., Au, Cu) Catalyzing reactions such as amidation or oxidation involving the hydroxyl and amino groups. nih.govresearchgate.netEnhancing catalyst stability, selectivity, and reusability in the synthesis of derivatives.
Organocatalysts Asymmetric synthesis of chiral derivatives through reactions like epoxide ring-opening. organic-chemistry.orgDesigning highly enantioselective and efficient organocatalysts for specific transformations.
Metal Complexes Catalyzing N-alkylation and other C-N bond-forming reactions for the synthesis of the core structure. google.comDeveloping catalysts that operate under mild conditions with high turnover numbers.

Integration into Advanced Functional Materials

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it an attractive monomer for the synthesis of advanced functional materials. scbt.com

Future research could focus on incorporating this compound into polymers and surfactants . The presence of both hydrophilic (-OH) and hydrophobic (phenyl) groups, along with the polymerizable amine functionality, could lead to the creation of amphiphilic polymers with unique self-assembly properties. These materials could find applications in areas such as drug delivery, surface coatings, and emulsion stabilization.

Furthermore, this compound could serve as a building block for the synthesis of conductive polymers . Polyaniline and its derivatives are well-known conducting polymers, and the incorporation of the 3-hydroxypropyl group could modify the solubility, processability, and electronic properties of the resulting materials. researchgate.net Research into the oxidative polymerization of this compound and its derivatives could open up new avenues in the field of organic electronics.

Interdisciplinary Research with Biological and Nanoscience Fields

The interface of chemistry, biology, and nanoscience offers exciting opportunities for the application of this compound.

In the realm of biochemistry and medicinal chemistry , amino alcohols are recognized as important structural motifs in many biologically active molecules. researchgate.netresearchgate.net Future research could investigate the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. Its structure could be modified to interact with specific biological targets.

The field of nanoscience also presents intriguing possibilities. Amino alcohols can be used to functionalize the surface of nanoparticles, modifying their properties and enabling their use in biological applications. nih.gov For example, this compound could be used to coat gold or silver nanoparticles, potentially enhancing their stability and biocompatibility for use in diagnostics or targeted drug delivery. The rheological properties of nanofluids containing such functionalized nanoparticles could also be a subject of investigation. acs.org

Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly guiding chemical research and development. Future work on this compound will undoubtedly be influenced by the drive for more sustainable chemical processes.

Research will likely focus on the development of environmentally benign synthetic methods . This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that can operate under milder reaction conditions and be easily recycled. acs.orgacs.org For instance, the synthesis of aniline (B41778) derivatives in aqueous media using reusable catalysts is a significant step towards greener chemical manufacturing. acs.org

Furthermore, there is a growing interest in using renewable feedstocks . Research into the conversion of lignin-derived platform chemicals into aniline derivatives could eventually provide sustainable pathways to precursors for this compound. researchgate.net The development of one-pot procedures that minimize waste and energy consumption will also be a key focus. acs.org

Green Chemistry PrincipleApplication to this compoundResearch Goal
Use of Greener Solvents Performing synthesis in water or other environmentally friendly media. acs.orgacs.orgTo develop efficient and selective reactions that are compatible with green solvents.
Catalyst Reusability Employing heterogeneous or easily separable catalysts. researchgate.netTo design robust catalytic systems that can be recycled multiple times without loss of activity.
Renewable Feedstocks Exploring synthetic routes from biomass-derived precursors. researchgate.netTo reduce the reliance on petrochemical feedstocks for the synthesis of the compound.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.To develop one-pot and tandem reactions that minimize the formation of byproducts.

Q & A

Q. What are the common synthetic routes for 3-[Methyl(phenyl)amino]propan-1-ol, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution or reductive amination. Key reagents include alkyl halides (e.g., methyl iodide) for alkylation of the amino group and reducing agents like sodium borohydride (NaBH4) for stabilizing intermediates. Reaction temperature (20–60°C) and solvent polarity (e.g., ethanol or THF) significantly influence yield. Monitoring via thin-layer chromatography (TLC) is essential to track intermediate formation .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to confirm the structure of this compound?

  • <sup>1</sup>H NMR : Peaks at δ 1.5–2.0 ppm (methylene protons adjacent to the hydroxyl group) and δ 3.2–3.6 ppm (N-methyl and amino-methylene protons).
  • IR : Broad O-H stretch (~3300 cm<sup>-1</sup>) and C-N stretches (~1250 cm<sup>-1</sup>).
  • MS : Molecular ion peak at m/z 179 (C11H17NO) with fragmentation patterns indicating loss of hydroxyl (-17) or methylamino groups (-31) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a precursor for synthesizing β-blocker analogs or enzyme inhibitors. Its hydroxyl and tertiary amine groups enable hydrogen bonding and cation-π interactions, making it useful in structure-activity relationship (SAR) studies targeting G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in biological assays be resolved?

Solubility discrepancies often arise from pH-dependent protonation of the amine group. At physiological pH (7.4), the compound’s solubility decreases due to reduced ionization. Pre-saturation in buffered solutions (e.g., PBS with 5% DMSO) or derivatization (e.g., acetylation of the hydroxyl group) can improve bioavailability. Validate solubility using dynamic light scattering (DLS) or nephelometry .

Q. What strategies are effective for enhancing the enantiomeric purity of this compound derivatives?

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can achieve >95% enantiomeric excess (ee). Kinetic resolution during enzymatic esterification (e.g., lipase-catalyzed acylation) is also effective. Monitor ee using chiral HPLC with cellulose-based columns .

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound analogs?

Fluorination at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. For example, 3-[(4-Fluorophenyl)methylamino]propan-1-ol shows 3-fold higher inhibitory activity against monoamine oxidases compared to the parent compound. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .

Q. What experimental approaches can elucidate the mechanism of action of this compound in neurotransmitter regulation?

  • In vitro assays : Measure inhibition constants (Ki) for serotonin/norepinephrine transporters using radiolabeled ligands (e.g., [<sup>3</sup>H]-paroxetine).
  • In silico studies : Perform molecular dynamics simulations to assess interactions with transmembrane domains of transporters.
  • Knockout models : Use CRISPR-Cas9-modified cell lines to validate target specificity .

Methodological Guidance

Q. How to design a stability study for this compound under varying storage conditions?

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure.
  • Analytical tools : HPLC-UV (monitor degradation products) and Karl Fischer titration (measure moisture content).
  • Endpoint criteria : ≤2% degradation over 6 months at 25°C .

Q. What computational methods are suitable for predicting the pharmacokinetics of this compound derivatives?

Use QSAR models (e.g., SwissADME) to predict logP, blood-brain barrier permeability, and CYP450 metabolism. Molecular weight (<500 Da) and topological polar surface area (TPSA < 60 Ų) are critical parameters for optimizing oral bioavailability .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of this compound in different cell lines?

Discrepancies may arise from cell-specific metabolic activation (e.g., CYP3A4 expression). Conduct comparative studies using isogenic cell lines and include positive controls (e.g., cisplatin). Measure intracellular concentrations via LC-MS to correlate cytotoxicity with uptake .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.